molecular formula C12H16O2 B14864389 1-(2-Hydroxy-5-isobutylphenyl)ethanone

1-(2-Hydroxy-5-isobutylphenyl)ethanone

Cat. No.: B14864389
M. Wt: 192.25 g/mol
InChI Key: NHTJRQFDSOOUDW-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-5-isobutylphenyl)ethanone is a hydroxyacetophenone derivative characterized by a phenyl ring substituted with a hydroxyl group at position 2 and an isobutyl group at position 5, with an acetyl (-COCH₃) moiety at position 1. Hydroxyacetophenones are widely studied for their biological activities, including antifungal, antioxidant, and anti-inflammatory effects, and their physicochemical behavior often depends on substituent size, polarity, and steric effects .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-[2-hydroxy-5-(2-methylpropyl)phenyl]ethanone

InChI

InChI=1S/C12H16O2/c1-8(2)6-10-4-5-12(14)11(7-10)9(3)13/h4-5,7-8,14H,6H2,1-3H3

InChI Key

NHTJRQFDSOOUDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=C(C=C1)O)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-5-isobutylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-hydroxy-5-isobutylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-5-isobutylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of 2-hydroxy-5-isobutylbenzoic acid.

    Reduction: Formation of 1-(2-hydroxy-5-isobutylphenyl)ethanol.

    Substitution: Formation of 1-(2-hydroxy-5-isobutyl-3-nitrophenyl)ethanone or 1-(2-hydroxy-5-isobutyl-3-bromophenyl)ethanone.

Scientific Research Applications

1-(2-Hydroxy-5-isobutylphenyl)ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-isobutylphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress. The exact pathways and molecular targets can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-Hydroxy-5-isobutylphenyl)ethanone with structurally related hydroxyacetophenones, focusing on substituents, molecular properties, and biological activities.

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
This compound 2-OH, 5-isobutyl C₁₂H₁₆O₂ 192.26 (estimated) Hypothesized to exhibit enhanced lipophilicity due to branched alkyl chain. Inferred
1-(2-Hydroxy-5-methylphenyl)ethanone 2-OH, 5-methyl C₉H₁₀O₂ 150.17 m.p. not reported; exhibits antioxidant activity.
1-(2-Hydroxy-5-methoxyphenyl)ethanone 2-OH, 5-methoxy C₉H₁₀O₃ 166.17 Boiling point: ~486 K; used in organic synthesis intermediates.
1-[2-Hydroxy-5-(sec-octyloxy)phenyl]ethanone 2-OH, 5-sec-octyloxy C₁₆H₂₄O₃ 264.37 High molecular weight; synthetic applications in complex ether formation.
1-(4-((8-Hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1-yl)ethanone (APEHQ) Complex azo-quinoline substituents C₂₂H₂₃N₅O₂ 397.45 Metal complexes show enhanced antifungal activity compared to ligand.
1-(5-Amino-2,4-dihydroxyphenyl)ethanone 2,4-diOH, 5-NH₂ C₈H₉NO₃ 167.16 m.p. 137–142°C; synthesized via nitro reduction; potential pharmacological applications.

Key Observations:

Substituent Effects on Lipophilicity: The isobutyl group in this compound likely increases lipophilicity compared to smaller substituents (e.g., methyl or methoxy), enhancing membrane permeability in biological systems . Conversely, polar groups like methoxy or amino (e.g., 1-(5-Amino-2,4-dihydroxyphenyl)ethanone) improve water solubility but may reduce bioavailability .

Biological Activity Trends: Bulkier substituents (e.g., sec-octyloxy) may hinder antifungal efficacy due to steric effects, whereas smaller groups (e.g., methyl) balance lipophilicity and activity .

Synthetic Accessibility: Alkyl-substituted hydroxyacetophenones (e.g., 1-[2-Hydroxy-5-(sec-octyloxy)phenyl]ethanone) often require multi-step syntheses involving alkylation or etherification, whereas methoxy or amino derivatives are synthesized via simpler reductions or diazonium couplings .

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